N,N-Diethylbenzenesulfonamide
Description
Significance of Sulfonamide Derivatives in Organic and Medicinal Chemistry
The sulfonamide functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom (-SO₂N-), is a cornerstone in the fields of organic and medicinal chemistry. Compounds bearing this moiety, known as sulfonamides, exhibit a remarkable breadth of chemical and biological activities.
Historically, sulfonamides were among the first classes of synthetic antimicrobial agents, revolutionizing the treatment of bacterial infections before the widespread availability of penicillin. orgsyn.orgchemspider.com Their mechanism of action often involves the inhibition of essential metabolic pathways in bacteria, such as folic acid synthesis. rsc.org Beyond their antibacterial prowess, sulfonamide derivatives have been developed to treat a wide array of conditions, including those requiring antiviral, antidiabetic, and anticancer therapeutic interventions. orgsyn.orgnih.gov
In the realm of organic synthesis, the sulfonamide group is valued for its chemical stability and its ability to be incorporated into a wide range of molecular architectures. rsc.org It can serve as a protecting group for amines and is a key component in the design of various reagents and catalysts. The formation of a sulfonamide from an amine is a classic method for creating a crystalline derivative, which can be useful for identification and purification.
Overview of Research Trajectories for N,N-Diethylbenzenesulfonamide
This compound (DEBSA) is a tertiary sulfonamide that has been a subject of interest in several areas of chemical research. Its primary roles have been as a chemical intermediate and as a model compound for studying specific types of chemical transformations.
One significant area of research has been its use as a precursor in the synthesis of more complex molecules with potential biological activity. For instance, N,N-diethylamide-bearing benzenesulfonamide (B165840) derivatives have been synthesized and investigated for their antibacterial properties. rsc.org In these studies, the core structure of DEBSA is modified to create a library of new compounds that are then screened for their efficacy against various bacterial strains. rsc.org
Furthermore, detailed investigations into the electrochemical behavior of this compound have been conducted. nih.gov These studies explore the electrochemical mono- and di-deethylation of the compound. nih.gov This line of research is significant for several reasons. Firstly, it can lead to greener and more efficient synthetic methods for producing related secondary and primary sulfonamides. nih.gov Secondly, it can provide insights into the metabolic pathways of sulfonamide-containing drugs, as N-dealkylation is a common metabolic transformation. nih.gov The research has explored various parameters of the electrosynthesis, including the impact of the solvent and the presence of water on the reaction's outcome. nih.gov
Below are data tables summarizing key properties and research findings related to this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₅NO₂S | chemspider.comnih.gov |
| Molecular Weight | 213.30 g/mol | nih.gov |
| Appearance | White or off-white crystalline powder | |
| IUPAC Name | This compound | nih.gov |
| CAS Number | 1709-50-8 | nih.gov |
Table 2: Research Applications of this compound
| Research Area | Description of Application | Key Findings | Reference |
|---|---|---|---|
| Antibacterial Agent Synthesis | Used as a starting material for the synthesis of new N,N-diethylamide-bearing benzenesulfonamide derivatives. | The resulting compounds showed potential as antibacterial agents against both Gram-positive and Gram-negative bacteria. | rsc.org |
| Electrochemical Synthesis | Investigated as a model compound for electrochemical mono- and di-deethylation. | The study demonstrated a method for the controlled dealkylation of the sulfonamide, offering a greener synthetic route to related compounds and mimicking metabolic pathways. | nih.gov |
| Chemical Intermediate | Utilized as a building block in the preparation of various pharmaceutical compounds. | Serves as a versatile scaffold for the introduction of the benzenesulfonamide moiety into more complex molecular structures. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2S/c1-3-11(4-2)14(12,13)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIFUJULXRFHBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8075120 | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | EPA DSSTox | |
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Molecular Weight |
213.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1709-50-8 | |
| Record name | N,N-Diethylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Diethylbenzenesulfonamide | |
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| Record name | N,N-Diethylbenzenesulfonamide | |
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| Record name | N,N-Diethylbenzenesulfonamide | |
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| Record name | N,N-Diethylbenzenesulfonamide | |
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Synthetic Methodologies and Reaction Pathways for N,n Diethylbenzenesulfonamide and Its Derivatives
Direct Synthesis Approaches
The primary methods for synthesizing N,N-Diethylbenzenesulfonamide and its analogs focus on the formation of the sulfonamide bond through established and innovative chemical reactions.
Amine-Sulfonyl Chloride Condensation Strategies
The most conventional and widely utilized method for the synthesis of this compound is the condensation reaction between benzenesulfonyl chloride and diethylamine (B46881). This nucleophilic substitution reaction is typically carried out in the presence of a base, such as pyridine (B92270) or an aqueous alkali like sodium hydroxide, to neutralize the hydrochloric acid byproduct and drive the reaction to completion. The process involves the nucleophilic attack of the diethylamine nitrogen atom on the electrophilic sulfur atom of the benzenesulfonyl chloride, leading to the displacement of the chloride ion and the formation of the stable sulfonamide linkage. This robust and high-yielding reaction is a cornerstone of sulfonamide synthesis.
Alternative Synthetic Routes to this compound Analogs
Beyond the classical amine-sulfonyl chloride condensation, contemporary organic synthesis has introduced alternative pathways to sulfonamides, which are applicable for creating a diverse range of this compound analogs. One such innovative approach involves the coupling of S(O)₂–H compounds, like phenylsulfinic acid derivatives, with aryl azides. This transformation can be achieved through dual copper and visible-light photoredox catalysis under mild, redox-neutral conditions. nih.gov This method is mechanistically distinct from traditional nucleophilic substitution, proceeding through the generation of a triplet nitrene intermediate from the azide (B81097), which then couples with a sulfonyl radical. nih.gov Such methods expand the scope of accessible sulfonamide structures, allowing for the incorporation of functionalities that might be incompatible with the harsher conditions of traditional routes.
Functionalization and Derivatization Reactions
The this compound scaffold can be further elaborated through functionalization reactions, enabling the synthesis of more complex molecules. A key strategy involves introducing a reactive handle onto the benzene (B151609) ring, which can then be used to build new molecular architectures.
Condensation with Activated Synthons
A powerful method for derivatization involves the condensation of a functionalized benzenesulfonamide (B165840) derivative with activated C1 synthons like dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This approach requires the presence of an active methyl or methylene (B1212753) group on the starting material.
While this compound itself lacks a suitable active methyl group for this reaction, its derivative, 4-Acetyl-N,N-diethylbenzenesulfonamide, serves as an excellent substrate. This starting material can be condensed with dimethylformamide dimethyl acetal (DMF-DMA) to yield a highly reactive enaminone intermediate, (E)-4-(3-(Dimethylamino)acryloyl)-N,N-diethylbenzenesulfonamide. scirp.orgresearchgate.net The reaction proceeds by the attack of the enolate of the acetyl group on the electrophilic carbon of DMF-DMA, followed by the elimination of methanol (B129727). This enaminone is a versatile building block, possessing both electrophilic and nucleophilic centers that can be exploited for further synthesis. scirp.org
The enaminone derived from 4-Acetyl-N,N-diethylbenzenesulfonamide is a valuable precursor for the synthesis of a wide array of heterocyclic compounds. scirp.org Its activated double bond and the dimethylamino leaving group facilitate reactions with various dinucleophiles, leading to the formation of diverse ring systems.
Research Findings on Nucleophilic Reactions:
Pyrazole (B372694) Formation: Reaction of the enaminone with hydrazine (B178648) hydrate (B1144303) results in cyclization to form 4-(1-Acetyl-1H-pyrazol-3-yl)-N,N-diethylbenzenesulfonamide. researchgate.net
Pyranone Synthesis: Condensation with hippuric acid in acetic anhydride (B1165640) yields N-(6-(4-(N,N-diethylsulfamoyl)phenyl)-2-oxo-2H-pyran-3-yl)benzamide. scirp.org This reaction is believed to proceed through an initial addition of the cyclized oxazolone (B7731731) derivative of hippuric acid, followed by intramolecular cyclization and rearrangement. scirp.org
Pyrimidine (B1678525) Derivatives: Treatment of the enaminone with nucleophiles such as thiourea (B124793) or guanidine (B92328) hydrochloride in the presence of a piperidine (B6355638) catalyst leads to the formation of pyrimidine-based structures, specifically 4-(2-Thioxo-1,2-dihydropyrimidin-4-yl)-N,N-diethyl-benzenesulfonamide and its amino analog, respectively. scirp.orgresearchgate.net
Pyridine Synthesis: Reaction with malononitrile (B47326) dimer in the presence of piperidine affords a highly functionalized pyridine derivative, 4-(5-Cyano-6-(dicyanomethylene)-1,6-dihydropyridin-2-yl)-N,N-diethylbenzenesulfonamide. researchgate.net
These examples demonstrate the synthetic utility of the enaminone intermediate, allowing for the conversion of a relatively simple benzenesulfonamide derivative into a diverse library of complex heterocyclic compounds. scirp.org
Cycloaddition and Heterocyclic Annulation Reactions
Cycloaddition and annulation reactions represent powerful tools in organic synthesis for the construction of cyclic and heterocyclic frameworks. These reactions, when applied to derivatives of this compound, provide access to a wide array of fused heterocyclic systems with potential biological activities.
Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. While direct cycloaddition reactions involving this compound for pyrazole synthesis are not extensively documented, its derivatives can be strategically employed. For instance, a sulfonamide-bearing precursor can be functionalized to incorporate a suitable fragment that can undergo cyclization.
One general and widely utilized method for pyrazole synthesis is the reaction of β-diketones with hydrazines. researchgate.net The regioselectivity of this reaction is a key aspect, often leading to a mixture of isomers. researchgate.net Multicomponent reactions have also gained prominence for the efficient synthesis of complex pyrazole derivatives. dntb.gov.ua Another significant approach is the 1,3-dipolar cycloaddition of nitrile imines with appropriate dipolarophiles. researchgate.netgoogle.com
Although direct involvement of this compound in these classical pyrazole syntheses is not explicitly detailed in the available literature, the incorporation of a benzenesulfonamide moiety onto a pyrazole ring is a known strategy in medicinal chemistry. researchgate.net For example, sulfonamide-bearing pyrazolone (B3327878) derivatives have been synthesized through a multi-step process starting from the diazotization of a sulfonamide, followed by coupling with an active methylene compound and subsequent cyclization with a hydrazine derivative. researchgate.net
| Starting Material | Reagent(s) | Product | Reaction Type | Reference |
| Sulfonamide | NaNO₂, HCl; Ethyl acetoacetate; Hydrazide | Sulfonamide-bearing pyrazolone | Diazotization, Coupling, Cyclization | researchgate.net |
| 1,3-Diketones | Arylhydrazines | 1-Aryl-3,4,5-substituted pyrazoles | Condensation | researchgate.net |
| Hydrazonoyl chlorides | Vinyl ethers | 1,3-Disubstituted pyrazoles | 1,3-Dipolar cycloaddition | researchgate.net |
Formation of Triazolopyrimidine Systems
The synthesis of triazolopyrimidine systems from this compound derivatives can be conceptualized through the construction of a pyrimidine ring fused to a triazole, where the sulfonamide group is a substituent. A common strategy for constructing the triazolopyrimidine core involves the reaction of 3-amino-1,2,4-triazole with a β-dicarbonyl compound or its synthetic equivalent.
While the direct use of this compound in the primary cyclization has not been specifically described, the synthesis of triazolopyrimidine sulfonamides has been achieved. For instance, a patented method describes the synthesis of 3-chloro-2-methyl-N-(5,8-dimethoxy- google.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide. This synthesis involves the initial preparation of a substituted benzenesulfonyl chloride, which is then reacted with an appropriate aminotriazolopyrimidine.
| Reactant 1 | Reactant 2 | Product | Key Reaction Step | Reference |
| 2-Methyl-3-chlorobenzenesulfonyl chloride | 2-Amino-5,8-dimethoxy- google.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidine | 3-Chloro-2-methyl-N-(5,8-dimethoxy- google.comresearchgate.netnih.govtriazolo[1,5-c]pyrimidin-2-yl)benzenesulfonamide | Sulfonamide bond formation |
This approach highlights the coupling of a pre-formed sulfonamide precursor with a heterocyclic amine to generate the final target molecule.
Derivatization to Imidazopyridine, Pyrimidopyrimidine, and Pyrazolopyrimidine Structures
The synthesis of imidazopyridines, pyrimidopyrimidines, and pyrazolopyrimidines from this compound derivatives would likely involve multi-step sequences where the sulfonamide-containing fragment is introduced either before or after the formation of the core heterocyclic structure.
For the synthesis of imidazopyridines , a common method involves the reaction of 2-aminopyridine (B139424) derivatives with α-haloketones (the Tschitschibabin reaction) or other related methods to construct the fused imidazole (B134444) ring. mdpi.com A benzenesulfonamide group could be present on either the pyridine or the ketone fragment.
The construction of the pyrimidopyrimidine scaffold can be achieved through various synthetic routes, often involving the cyclization of appropriately substituted pyrimidine precursors. For instance, the reaction of an aminopyrimidine with a 1,3-dielectrophilic species can lead to the formation of the second pyrimidine ring.
The synthesis of pyrazolopyrimidines bearing a sulfonamide group has been reported. One approach involves the reaction of a versatile multifunctional building block, 3-(dimethylamino)-2-(phenylsulfonyl)-1-(4-(phenylsulfonyl)phenyl)prop-2-en-1-one, with arylazodiaminopyrazole derivatives. dntb.gov.ua This reaction proceeds via a condensation-cyclization sequence to afford the pyrazolo[1,5-a]pyrimidine (B1248293) core. dntb.gov.ua
| Heterocyclic System | General Synthetic Strategy | Potential Role of Sulfonamide Derivative |
| Imidazopyridine | Reaction of 2-aminopyridines with α-haloketones | As a substituent on the pyridine or ketone starting material |
| Pyrimidopyrimidine | Cyclization of substituted pyrimidines | As a substituent on the initial pyrimidine ring |
| Pyrazolopyrimidine | Reaction of enaminosulfones with aminopyrazoles | As a key enaminosulfone building block |
Generation of Benzofuran, Pyranone, Pyridine, and Pyrimidine Scaffolds
The synthesis of these scaffolds from this compound would necessitate the incorporation of the sulfonamide moiety into a precursor that can undergo cyclization to form the desired heterocycle.
For benzofuran synthesis, a common method is the Perkin rearrangement or other cyclization strategies starting from substituted phenols. A benzenesulfonamide group could be appended to the phenolic starting material.
The synthesis of pyranones can be achieved through various routes, including hetero-Diels-Alder reactions or the cyclization of dicarbonyl compounds.
The construction of pyridine rings can be accomplished through methods like the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia (B1221849) or an ammonia equivalent.
The synthesis of pyrimidine derivatives bearing a sulfonamide group has been documented. One approach involves the reaction of a chalcone (B49325) with guanidine hydrochloride in the presence of a base. The chalcone itself can be synthesized from an acetophenone (B1666503) derivative which could potentially bear a sulfonamide group. Another method involves the condensation of an amidine with a 1,3-bifunctional three-carbon fragment. researchgate.net
Exploration of Pyrazolopyridazine Derivatives
The synthesis of pyrazolopyridazine derivatives can be achieved through cycloaddition reactions. For instance, the [3+2] cycloaddition of pyridazinium ylides with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) can lead to the formation of a pyrrolopyridazine core, which is structurally related. nih.gov The synthesis of a pyrazolo-pyridazine system has been described via a two-step process involving the initial formation of a pyrazole ring followed by annulation of the pyridazine (B1198779) ring. nih.gov
While direct synthetic routes from this compound are not explicitly detailed, a plausible strategy would involve the preparation of a hydrazine derivative bearing the this compound moiety, which could then be used in a condensation reaction with a suitable 1,4-dicarbonyl compound or its equivalent to form the pyridazine ring fused to a pyrazole.
Metal-Catalyzed Transformations
Metal-catalyzed reactions offer efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial for the synthesis of complex heterocyclic systems. While specific examples detailing metal-catalyzed transformations of this compound to the target heterocycles are not abundant in the reviewed literature, general principles of metal-catalyzed cross-coupling and cyclization reactions can be applied.
For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, could be employed to functionalize a benzenesulfonamide derivative with a fragment necessary for a subsequent cyclization reaction. For example, a halogenated this compound could be coupled with a boronic acid or an alkyne to introduce a side chain that can then undergo an intramolecular cyclization to form a heterocyclic ring.
Furthermore, copper-catalyzed and rhodium-catalyzed reactions are known to facilitate various cyclization and annulation reactions. These could potentially be applied to suitably functionalized this compound derivatives to construct the desired heterocyclic scaffolds.
| Metal Catalyst | Reaction Type | Potential Application in Heterocycle Synthesis |
| Palladium | Cross-coupling (e.g., Suzuki, Heck) | Functionalization of a sulfonamide precursor for subsequent cyclization |
| Copper | Cyclization/Annulation | Catalyzing the formation of C-N or C-O bonds in the final ring-closing step |
| Rhodium | C-H activation/Annulation | Direct functionalization and cyclization of a sulfonamide-containing arene |
Copper-Catalyzed De-nitrogen/Sulfonylation Reactions
Copper-catalyzed reactions represent a significant pathway for the formation of sulfonamides, often proceeding through a mechanism involving the extrusion of dinitrogen from a sulfonyl azide precursor. This "de-nitrogen/sulfonylation" process allows for the creation of a new nitrogen-sulfur bond. While the direct synthesis of this compound via this specific route is not extensively detailed, the general methodology involves the reaction of a sulfonyl azide with an amine or other nucleophile, facilitated by a copper catalyst.
The most common variant of this chemistry is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which, under controlled conditions, can lead to N-sulfonyl-1,2,3-triazoles elsevierpure.com. However, related copper-catalyzed multicomponent reactions involving terminal alkynes, sulfonyl azides, and amines or sulfonyl hydrazines can generate intermediate N-sulfonylketenimines. These intermediates are then trapped by the amine or hydrazine to form N-sulfonyl amidines nih.govresearchgate.net.
Another approach involves the dual copper and visible-light-catalyzed S(O)₂–N coupling between phenylsulfinic acids and aryl azides nih.gov. This method generates a triplet nitrene from the azide, which then couples with a sulfonyl radical to form the sulfonamide bond under redox-neutral conditions nih.gov. While these examples primarily yield other classes of sulfonamide derivatives, they illustrate the principle of copper-catalyzed sulfonamide bond formation from azide precursors with the loss of N₂.
Ruthenium-Catalyzed N-Dealkylation Strategies
Ruthenium catalysis offers a strategic method for the selective N-dealkylation of tertiary and secondary benzenesulfonamides mdpi.com. This approach is particularly valuable for the removal of specific protecting groups from the nitrogen atom. Research has described the selective cleavage of a C–N bond for the removal of a propargyl group from a sulfonamide nitrogen using ruthenium catalysis mdpi.comresearchgate.net.
The general "borrowing hydrogen" methodology, often catalyzed by ruthenium complexes such as [Ru(p-cymene)Cl₂]₂, is effective for the N-alkylation of primary sulfonamides with alcohols, a process that could potentially be reversed for dealkylation under different conditions nih.gov. While the direct N-deethylation of this compound using a ruthenium catalyst is not prominently documented, the established use of ruthenium for cleaving other N-alkyl groups highlights its potential as a strategic tool in the broader context of sulfonamide chemistry mdpi.comresearchgate.net.
Silver(I)-Catalyzed N-Deprenylation Reactions
A highly selective method for the dealkylation of N-substituted sulfonamides involves the use of a silver(I) catalyst to remove N-prenyl groups sci-hub.se. This reaction demonstrates remarkable chemoselectivity, as the prenyl moiety can be cleaved without affecting other functionalities attached to the nitrogen, such as allyl or benzyl (B1604629) groups researchgate.netsci-hub.se. The geranyl group is also susceptible to removal under these conditions sci-hub.se.
The process is typically catalyzed by a salt like silver hexafluoroantimonate (AgSbF₆) at elevated temperatures sci-hub.se. The proposed mechanism involves the coordination of the silver(I) cation with the double bond of the prenyl group, facilitating the C–N bond cleavage sci-hub.se. This method is efficient and avoids the need for excess cation scavengers. Furthermore, the strategy is applicable to substrates containing two prenyl groups, enabling a double deprenylation to yield the corresponding primary sulfonamide researchgate.netsci-hub.se.
Oxidative Transformations
The Shono oxidation is an anodic electrochemical method used to functionalize the α-position of amines, amides, and carbamates chem-station.comnih.gov. When applied to N,N-dialkylsulfonamides like this compound, this oxidative transformation provides a pathway for N-dealkylation, mimicking the metabolic transformations catalyzed by cytochrome P450 enzymes mdpi.com. This electrically-driven reaction represents a green and sustainable approach as it uses electrons as the primary oxidant, avoiding the need for stoichiometric chemical reagents researchgate.net.
The mechanism of the Shono oxidation of this compound involves the initial anodic oxidation of the nitrogen atom to form a radical cation researchgate.net. This is followed by deprotonation at the α-carbon to yield an α-amino radical. A subsequent one-electron oxidation of this radical generates a highly reactive N-sulfonyliminium ion intermediate mdpi.comresearchgate.netresearchgate.net.
Electrochemical methods offer precise control over the dealkylation of this compound, allowing for selective formation of either the mono-deethylated product (N-ethylbenzenesulfonamide) or the fully deethylated product (benzenesulfonamide) mdpi.com. The selectivity of the reaction is highly dependent on the experimental parameters, including the solvent system, the amount of charge passed (measured in Faradays per mole, F/mol), and the presence of water mdpi.com.
Systematic studies on this compound have shown that in a solvent mixture of acetonitrile (B52724) and methanol, the primary product is often the α-methoxylated intermediate. However, the introduction of water into the solvent system significantly promotes the formation of the dealkylated products. The formation of the mono-deethylated product becomes predominant in solvent mixtures containing around 5% water mdpi.com. By carefully controlling the amount of electrical charge passed through the system, the reaction can be stopped at the mono-dealkylation stage or driven further to achieve complete di-dealkylation mdpi.com. For example, passing 9.0 F/mol of charge in a CH₃CN/IPA/H₂O (89:10:1) mixture was found to be optimal for the complete removal of both ethyl groups mdpi.com.
Table 1: Selected Conditions for Electrochemical Deethylation of this compound
| Entry | Solvent System (v/v/v) | Charge (F/mol) | Conversion (%) | Yield of N-ethylbenzenesulfonamide (%) | Yield of benzenesulfonamide (%) |
| 1 | CH₃CN/MeOH/H₂O (94:5:1) | 4.5 | 87 | 35 | 1 |
| 2 | CH₃CN/MeOH/H₂O (90:5:5) | 4.5 | 100 | 73 | 11 |
| 3 | CH₃CN/IPA/H₂O (89:10:1) | 9.0 | 100 | 0 | 85 |
| 4 | CH₃CN/t-BuOH/H₂O (85:10:5) | 9.0 | 100 | 58 | 32 |
This table is generated based on data reported in the study by Várda et al. mdpi.com. Yields were determined by LC-MS.
Electrochemical Oxidation (Shono Oxidation)
Formation and In Situ Utilization of N-Methoxyalkyl Intermediates
The formation of N-methoxyalkyl intermediates from N,N-dialkylated benzenesulfonamides, such as this compound, is a key step in several synthetic transformations, particularly in electrochemical reactions. Anodic oxidation, specifically Shono oxidation, of this compound in methanol leads to the formation of an α-methoxylated intermediate. This process involves the electrochemical oxidation of the sulfonamide to generate an N-acyliminium ion, which is then captured by the methanol solvent acting as a nucleophile.
Recent studies have explored the electrochemical mono- and didealkylation of this compound, where the formation of the N-methoxyalkyl intermediate is a primary step. The efficiency of this methoxylation is influenced by the solvent composition. For instance, the use of pure methanol as the solvent favors the formation of the methoxy (B1213986) intermediate, while the presence of other alcohols like isopropanol (B130326) or tert-butanol (B103910) results in less significant formation of the corresponding alkoxy congeners. The effect of water content has also been investigated, with findings indicating that in a methanol/water mixture (99:1), the formation of the deethylated product becomes slightly more significant compared to the methoxy intermediate.
The in situ utilization of these N-methoxyalkyl intermediates is of significant synthetic interest as they are precursors to reactive N-sulfonyliminium cations. These intermediates can be hydrolyzed to yield the mono-dealkylated sulfonamide, demonstrating a pathway for selective N-dealkylation. The ability to generate and potentially isolate these α-methoxy compounds opens avenues for their use in further synthetic transformations.
Table 1: Effect of Solvent on the Electrochemical Oxidation of this compound
| Solvent | Key Observation |
| Methanol | Preferred formation of the N-methoxyalkyl intermediate. |
| Isopropanol | Less characteristic formation of the corresponding isopropoxy intermediate. |
| tert-Butanol | Less characteristic formation of the corresponding tert-butoxy (B1229062) intermediate. |
| Methanol/Water (99:1) | Slightly more significant formation of the deethylated product. |
Precursors to N-Sulfonyliminium Cations
N-methoxyalkyl intermediates, formed from this compound, serve as direct precursors to the highly reactive and synthetically versatile N-sulfonyliminium cations. The generation of these cations is a critical step that enables a variety of subsequent chemical transformations. The formation of the N-sulfonyliminium cation from the N-methoxyalkyl intermediate is typically achieved under acidic conditions or can be a transient species in electrochemical reactions.
The electrochemical oxidation of this compound provides a direct route to these intermediates, which can then be used in situ. The N-sulfonyliminium cation is a powerful electrophile that can react with a wide range of nucleophiles. This reactivity is central to various carbon-carbon and carbon-heteroatom bond-forming reactions. While the literature provides a general context for the reactivity of N-sulfonyliminium ions, their specific generation from this compound and subsequent reactions are a subject of ongoing research. The ability to control the formation and reaction of these cations is crucial for developing new synthetic methodologies.
Periodic Acid Catalyzed N-Dealkylation
The N-dealkylation of tertiary benzenesulfonamides, including this compound, can be achieved through various chemical methods. One such method involves the use of periodic acid catalyzed by chromium(III) acetate (B1210297) hydroxide. nih.gov This catalytic system provides a means for the cleavage of the carbon-nitrogen bond in N,N-dialkylsulfonamides.
While the specific application and detailed mechanistic studies of this method on this compound are not extensively detailed in the readily available literature, it represents a known chemical strategy for the N-dealkylation of sulfonamides. The process is significant as it offers a non-electrochemical alternative for achieving dealkylation, which is a crucial transformation in both synthetic chemistry and in mimicking metabolic pathways of sulfonamide-containing drugs. It is important to note that with N,N-dialkylsulfonamides, the dealkylation may not necessarily stop at the secondary sulfonamide stage. nih.gov
Oxidative N-Debenzylation Systems
For N-benzyl substituted sulfonamides, oxidative N-debenzylation is a valuable deprotection strategy. A notable system for this transformation is the use of potassium bromide (KBr) in conjunction with Oxone®. nih.gov This method facilitates the cleavage of the N-benzyl group under oxidative conditions. The reaction proceeds through the in situ generation of a reactive bromine species which initiates the debenzylation process.
This oxidative debenzylation has been described as a selective method for the cleavage of the C-N bond in secondary or tertiary benzenesulfonamides. nih.gov While the primary focus is often on N-benzyl groups, the underlying principles of oxidative C-N bond cleavage can be relevant to the dealkylation of other N-alkyl sulfonamides. The KBr/Oxone® system is part of a broader class of oxidative debenzylation methods that are often favored for their relatively mild reaction conditions and efficiency.
Transformations Involving Active Methylene Compounds
The reaction of this compound or its derivatives with active methylene compounds represents a potential synthetic route for the formation of new carbon-carbon bonds. Active methylene compounds, which possess a CH2 group flanked by two electron-withdrawing groups, are valuable nucleophiles in organic synthesis. The electrophilic counterpart in this proposed reaction would likely be the N-sulfonyliminium cation generated from an this compound derivative.
Theoretically, the N-sulfonyliminium ion, being a potent electrophile, could react with the enolate of an active methylene compound in a manner analogous to a Mannich-type reaction. This would lead to the formation of a β-sulfonamido carbonyl compound. However, a detailed search of the scientific literature did not yield specific examples or established methodologies for the direct reaction of this compound or its derived N-sulfonyliminium ion with active methylene compounds. While the synthesis of β-ketosulfonamides is known, it typically proceeds through the reaction of a silyl (B83357) enol ether or an enamine with a sulfamoyl chloride, or via a Claisen condensation of a deprotonated sulfonamide with an ester.
Therefore, while the transformation is mechanistically plausible, its practical application with this compound is not well-documented in the reviewed literature. Further research would be necessary to explore the feasibility and optimize the conditions for such a reaction.
Advanced Spectroscopic and Structural Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.
For N,N-Diethylbenzenesulfonamide, the ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The protons on the ethyl groups (CH₂ and CH₃) are chemically distinct from those on the phenyl ring. The methylene (B1212753) protons (-CH₂-) are adjacent to the electron-withdrawing sulfonamide group, causing their signal to appear downfield compared to the methyl protons (-CH₃). The phenyl protons typically appear as a complex multiplet in the aromatic region of the spectrum.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound is expected to show four distinct signals: two for the ethyl groups and two for the aromatic carbons (one for the carbon attached to the sulfur and others for the remaining ring carbons, though symmetry may reduce the number of signals). nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are typical predicted ranges and can vary based on solvent and experimental conditions.)
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| -CH₃ (Methyl) | 1.0 - 1.3 (triplet) | 13 - 16 |
| -CH₂- (Methylene) | 3.1 - 3.4 (quartet) | 41 - 44 |
| Aromatic C-H | 7.5 - 7.9 (multiplet) | 126 - 133 |
| Aromatic C-S | N/A | 138 - 141 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The most prominent peaks are associated with the sulfonamide group. Strong, distinct absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds are expected. Other key signals include those for C-H stretching in the aromatic and aliphatic regions, C-N stretching, and C=C stretching within the benzene (B151609) ring.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Sulfonyl (S=O) | Asymmetric Stretch | 1330 - 1370 | Strong |
| Sulfonyl (S=O) | Symmetric Stretch | 1140 - 1180 | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| C-N | Stretch | 1090 - 1250 | Medium |
| S-N | Stretch | 900 - 970 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
For this compound (molar mass approx. 213.3 g/mol ), the mass spectrum will show a molecular ion peak [M]⁺ or a protonated molecular peak [M+H]⁺ corresponding to its molecular weight. nih.gov The high-resolution mass spectrum provides the exact mass (213.0823 Da), which can be used to confirm the molecular formula, C₁₀H₁₅NO₂S. nih.gov
Electron impact ionization typically induces fragmentation of the molecule. The fragmentation pattern of this compound is predictable based on its structure. Common fragmentation pathways include the loss of an ethyl group, cleavage of the S-N bond, and loss of sulfur dioxide (SO₂). These fragmentation patterns provide a veritable fingerprint for the molecule, aiding in its identification.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | m/z (Mass/Charge) |
| [C₁₀H₁₅NO₂S]⁺ | Molecular Ion | 213 |
| [C₈H₁₀NO₂S]⁺ | Loss of an ethyl radical (•C₂H₅) | 184 |
| [C₆H₅SO₂]⁺ | Benzenesulfonyl cation | 141 |
| [C₆H₅]⁺ | Phenyl cation | 77 |
X-ray Crystallography for Crystalline Structure Analysis
Although a specific, publicly available crystal structure for this compound was not identified in the reviewed literature, the analysis of closely related sulfonamide structures allows for a detailed prediction of its solid-state characteristics.
Analysis of Intermolecular Interactions and Crystal Packing
The way molecules pack together in a crystal is governed by a network of non-covalent intermolecular interactions. In this compound, which lacks strong hydrogen bond donors like an N-H proton, the crystal packing is expected to be dominated by weaker interactions. These include:
Weak C-H···O Hydrogen Bonds: The slightly acidic protons on the phenyl ring and the ethyl groups can form weak hydrogen bonds with the electronegative oxygen atoms of the sulfonyl group on neighboring molecules.
π-π Stacking: The aromatic phenyl rings can stack on top of each other in an offset fashion, an interaction driven by favorable electrostatic and dispersion forces.
These combined interactions dictate the final crystal system, space group, and unit cell dimensions, creating a unique and stable three-dimensional supramolecular architecture.
Computational Chemistry and in Silico Investigations
Quantum Mechanical Studies
Quantum mechanical studies, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of N,N-Diethylbenzenesulfonamide. These calculations provide a detailed picture of the molecule's electronic architecture.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as molecules. For sulfonamides like this compound, DFT calculations, often using basis sets like B3LYP/6-31G(d,p), are performed to predict molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov These calculations have been successfully used for various sulfonamide derivatives to reproduce structural parameters that align well with experimental data from techniques like X-ray crystallography. nih.govresearchgate.net For instance, studies on related sulfonamides have demonstrated that DFT can accurately predict bond lengths, bond angles, and dihedral angles, confirming the non-planar structure of these molecules. researchgate.net This foundational analysis is critical for understanding the molecule's stability and conformational possibilities.
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govnih.gov
For sulfonamide derivatives, DFT calculations are used to determine the energies of these orbitals. nih.govnih.gov Analysis of related compounds shows that the charge transfer within the molecule can be inferred from the HOMO and LUMO energy values. nih.gov In many benzenesulfonamide (B165840) structures, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the sulfonyl group and the adjacent rings, indicating the pathways for electronic transitions.
Table 1: Representative Frontier Molecular Orbital Energies for Sulfonamide Compounds
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 4-methyl-N-(3-nitrophenyl)benzene sulfonamide | B3LYP/6-31G(d,p) | -8.03 | -3.24 | 4.79 |
| 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide | B3LYP/6-31G(d,p) | -6.21 | -1.41 | 4.80 |
This table presents data from related sulfonamide compounds to illustrate typical values obtained through DFT calculations. nih.govnih.gov The specific values for this compound would require a dedicated computational study.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visualizes the total charge distribution on the molecular surface. Different colors represent varying potential values: red indicates regions of negative potential (rich in electrons, prone to electrophilic attack), while blue signifies areas of positive potential (electron-deficient, susceptible to nucleophilic attack). walisongo.ac.id
For this compound, MEP analysis reveals the electrostatic potential across the aryl ring and the sulfonamide group. researchgate.net In a study modeling various benzenesulfonamides, the MEP map for this compound (referred to as compound 6) was calculated. researchgate.net Such maps typically show a negative potential around the oxygen atoms of the sulfonyl group, making them sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the phenyl ring and the ethyl groups exhibit positive potential. This detailed charge landscape is instrumental in understanding intermolecular interactions, particularly in a biological context. walisongo.ac.idresearchgate.net
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful in silico techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations are employed to place a ligand into the binding site of a receptor and to estimate the binding affinity. This process helps in understanding the preferred orientation of the ligand and its potential to act as an inhibitor or modulator of the enzyme's function.
Derivatives of benzenesulfonamide are widely studied as inhibitors of various enzymes. For example, derivatives of the closely related N,N-dimethylbenzenesulfonamide have been docked into the active site of carbonic anhydrase IX (CA IX), an enzyme overexpressed in certain cancer cells. nih.gov Similarly, a study involving 4-(tert-butyl)-N,N-diethylbenzenesulfonamide investigated its binding to the DNA gyrase of S. aureus, a target for antibacterial agents. researchgate.net These studies explore how the sulfonamide moiety and its substituents fit within the enzyme's active site, providing a rationale for their observed biological activity. researchgate.netnih.gov Although a crystal structure for the this compound complex with the acetyl-lysine recognition site of BRD4(1) is not available, thermodynamic data suggests that its binding is impaired compared to other analogs. researchgate.net
The primary goal of docking analysis is to identify the specific intermolecular interactions that stabilize the ligand-enzyme complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces.
In docking studies of benzenesulfonamide derivatives with carbonic anhydrase IX, the sulfonamide group is often crucial for binding. nih.govnih.gov It typically coordinates with the zinc ion in the active site and forms hydrogen bonds with nearby amino acid residues. nih.gov For the 4-(tert-butyl)-N,N-diethylbenzenesulfonamide derivative docked with DNA gyrase, the analysis would focus on identifying hydrogen bonds and hydrophobic interactions between the ligand and key residues in the ATP-binding pocket of the enzyme. researchgate.net The N,N-diethyl groups would likely engage in hydrophobic interactions, while the sulfonyl oxygens could act as hydrogen bond acceptors. Understanding these specific contacts is essential for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.gov
Virtual Screening Approaches for Compound Prioritization
Virtual screening is a computational technique used in drug discovery and other areas of chemical research to search large libraries of small molecules to identify those that are most likely to possess a desired biological activity. nih.gov While specific virtual screening studies highlighting this compound are not prevalent in publicly accessible literature, the principles of these methods can be readily applied to understand its potential for prioritization in various research contexts.
The process typically involves the following steps:
Target Identification and Preparation: A biological target, such as a protein or enzyme, is identified. Its three-dimensional structure is obtained, often from crystallographic data.
Compound Library Preparation: A digital library of compounds, which could include this compound, is prepared. The three-dimensional structure of each compound is generated and optimized.
Molecular Docking: Computer algorithms are used to predict the binding orientation and affinity of each compound in the library to the target protein. This "docking" process simulates the interaction between the small molecule and the protein's binding site.
Scoring and Ranking: The binding affinity of each compound is estimated using a scoring function, which results in a ranked list of compounds. Those with the best-predicted binding scores are considered "hits."
Filtering and Selection: The list of hits is often filtered based on other computational predictions, such as "drug-likeness" and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, to prioritize the most promising candidates for experimental testing. nih.gov
Given its chemical structure, this compound could be included in virtual screening libraries to explore its potential as an inhibitor or modulator of various enzymes or receptors where a sulfonamide moiety might be beneficial for binding. For instance, sulfonamides are a known class of compounds that can interact with specific biological targets.
Computational Prediction of Molecular Properties for Research Applications
Computational methods are widely used to predict the physicochemical properties of molecules, which are crucial for assessing their potential applications, particularly in areas like drug discovery and materials science.
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (Log P), is a critical parameter that describes a compound's ability to dissolve in fats, oils, and other non-polar solvents versus its ability to dissolve in water. mdpi.com It is a key determinant of a molecule's pharmacokinetic behavior. In silico models, which use a compound's chemical structure to calculate its Log P value, are frequently employed in the early stages of research to predict this property. nih.gov
| Prediction Method/Software | Predicted Log P Value |
|---|---|
| XLogP3 | 2.5 |
| ACD/Labs | 2.35 |
| ChemAxon | 2.35 |
| ALogPS | 2.17 |
Note: The values presented in this table are predictions from various computational models and may differ from experimentally determined values.
"Drug-likeness" is a qualitative concept used in drug discovery to assess whether a compound possesses the physicochemical properties that are typically associated with orally active drugs. nih.gov Several computational rules and models have been developed to predict drug-likeness, with the most famous being Lipinski's Rule of Five. These rules are not strict criteria but rather guidelines to help prioritize compounds with a higher probability of success in drug development.
Lipinski's Rule of Five states that, in general, an orally active drug has:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular weight under 500 daltons.
A calculated Log P (CLogP) of less than 5.
The drug-likeness of this compound can be evaluated using these and other computational models.
| Parameter | Predicted Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Weight | 213.30 g/mol nih.gov | Compliant (< 500) |
| Hydrogen Bond Donors | 0 | Compliant (≤ 5) |
| Hydrogen Bond Acceptors | 2 | Compliant (≤ 10) |
| Predicted Log P (XLogP3) | 2.5 | Compliant (< 5) |
Based on these computational predictions, this compound adheres to Lipinski's Rule of Five, suggesting that it possesses physicochemical properties consistent with those of many orally administered drugs. This favorable profile would make it a compound of interest for inclusion in screening libraries for drug discovery programs.
N,n Diethylbenzenesulfonamide in Materials and Polymer Science Research
Electrochemical Polymerization Studies
Direct and extensive research on the electrochemical polymerization of N,N-Diethylbenzenesulfonamide is limited in publicly available scientific literature. However, the feasibility of such a process can be inferred from studies on analogous compounds and the fundamental principles of electropolymerization. A critical prerequisite for a monomer to undergo electrochemical polymerization is its stability under the applied electrochemical conditions.
Research into sulfonamide-based electrolytes for applications such as Li-O₂ batteries has provided valuable insights into the electrochemical stability of the sulfonamide functional group. For instance, studies on N,N-dimethyl-trifluoromethanesulfonamide, a structural analog of this compound, have demonstrated significant stability against electrochemical oxidation. nih.govnih.gov In these studies, sulfonamide-based electrolytes exhibited high stability at potentials up to 4.5 V vs. Li/Li⁺, a crucial attribute for materials intended for use in high-voltage electrochemical systems. nih.gov
Table 1: Electrochemical Stability of a Model Sulfonamide Electrolyte
| Electrolyte Component | Potential vs. Li/Li⁺ | Oxidative Current | Observation |
|---|---|---|---|
| N,N-dimethyl-trifluoromethanesulfonamide (DMCF3SA) | ≤ 4.5 V | < 5 µA | High stability, comparable to standard glyme-based electrolytes. nih.gov |
This table presents data for the model compound N,N-dimethyl-trifluoromethanesulfonamide to illustrate the inherent electrochemical stability of the N,N-dialkyl sulfonamide functional group.
The general mechanism for the electropolymerization of many aromatic compounds, such as aniline (B41778) and its N-alkylated derivatives, involves an oxidative coupling process. It is plausible that this compound could undergo a similar anodic polymerization, where radical cations are formed upon oxidation, followed by coupling reactions to form a polymer chain. The presence of the electron-donating diethylamino group could facilitate the initial oxidation step at the aromatic ring.
Incorporation into Conducting Polymer Architectures
While direct electropolymerization of this compound to form a conducting polymer has not been extensively documented, the incorporation of sulfonamide functionalities into polymer architectures to enhance their electrochemical properties is a known strategy. The sulfonamide group, with its strong electron-withdrawing nature and ability to participate in hydrogen bonding (in primary and secondary sulfonamides), can significantly influence the properties of a polymer matrix.
A notable example is the use of sulfonamide-based covalent organic frameworks (COFs) as additives in composite polymer electrolytes. acs.org In one study, a sulfonamide-containing COF was integrated into a poly(ethylene oxide) (PEO)–LiClO₄ matrix. The presence of the sulfonamide groups was found to be instrumental in dissociating the lithium salt and facilitating ion conduction through the polymer assembly. This resulted in a significant enhancement of the ionic conductivity and a stable electrochemical window. acs.org
Table 2: Performance of Sulfonamide-COF Composite Polymer Electrolyte
| Property | Value | Conditions |
|---|---|---|
| Ionic Conductivity | 4.1 × 10⁻³ S/cm | Room Temperature |
| Ionic Conductivity | 8.7 × 10⁻³ S/cm | 50 °C |
| Li⁺ Transference Number | 0.998 | - |
| Electrochemical Stability Window | Up to 1.39 V | vs. SS electrode |
This table highlights the enhanced electrochemical properties of a PEO-based electrolyte upon incorporation of a sulfonamide-based covalent organic framework, demonstrating the value of the sulfonamide group in such applications. acs.org
These findings suggest that incorporating this compound as a monomer or comonomer into conducting polymer architectures could be a promising route to new materials with tailored ion-transport properties and electrochemical stability. The diethylamino group would also impact the solubility and processing characteristics of the resulting polymer.
Electrochemical Cleavage of Sulfonamide Bonds within Polymer Matrices
The stability of the sulfonamide bond under various chemical and electrochemical conditions is a critical factor in the design of functional polymers. The electrochemical cleavage of sulfonamides is a known process, typically occurring under reductive conditions. This reaction involves the cleavage of the nitrogen-sulfur (N–S) bond. nih.gov
The electrochemical reduction of sulfonamides can be a highly selective process. For example, research has shown that the N-S bond can be cleaved at specific potentials, offering a mild and controllable method for deprotection strategies in organic synthesis. nih.gov Conversely, under oxidative electrochemical conditions, cleavage of the N-C bonds can occur, providing an alternative pathway for modifying sulfonamide-containing molecules. nih.gov
Role As a Chemical Building Block and Scaffold for Advanced Synthesis
Versatility in Constructing Diverse Molecular Architectures
The structural framework of N,N-diethylbenzenesulfonamide provides a robust platform for the synthesis of a wide array of molecular architectures, ranging from relatively simple substituted benzene (B151609) derivatives to complex heterocyclic systems. The sulfonamide group can act as a stable anchoring point, while the aromatic ring and the diethylamino group offer multiple sites for functionalization.
One of the most powerful applications of this compound is its use as a directing group in ortho-metalation reactions. nih.govepfl.chnih.govresearchgate.net The lone pair of electrons on the nitrogen atom of the diethylamino group can coordinate with an organolithium reagent, facilitating the deprotonation of the ortho-position on the benzene ring with high regioselectivity. This ortho-lithiated intermediate can then be quenched with a variety of electrophiles to introduce a wide range of substituents at the 2-position of the benzene ring. This methodology provides a reliable and efficient route to ortho-substituted benzenesulfonamide (B165840) derivatives, which are important precursors for many biologically active molecules.
Furthermore, the benzenesulfonyl group itself can be a precursor to other functionalities. For instance, reductive cleavage of the S-N bond can yield the corresponding aniline (B41778) derivative, while the aromatic ring can undergo various electrophilic substitution reactions, further expanding the diversity of achievable molecular structures.
Research has demonstrated the successful synthesis of various classes of compounds using this compound as a starting material or a key intermediate. These include:
Substituted Benzenes: Through directed ortho-metalation and other aromatic substitution reactions, a plethora of mono- and di-substituted benzene derivatives can be prepared with precise control over the substitution pattern.
Heterocyclic Compounds: The functional groups introduced onto the this compound scaffold can be utilized in cyclization reactions to construct various heterocyclic systems, which are prevalent in pharmaceuticals and agrochemicals. For example, derivatives of this compound have been used to synthesize fused heterocyclic compounds. nih.gov
Biologically Active Molecules: The versatility of this compound has been harnessed in the synthesis of compounds with potential therapeutic applications. For instance, a series of N,N-diethylamide bearing benzenesulfonamide derivatives have been synthesized and evaluated for their antibacterial activity. mdpi.comnih.gov These studies highlight the potential of this scaffold in medicinal chemistry for the development of new drug candidates.
The table below showcases examples of diverse molecular architectures synthesized utilizing the this compound scaffold.
| Compound Class | Example Structure | Synthetic Application | Reference |
| ortho-Functionalized Benzenesulfonamides | 2-Iodo-N,N-diethylbenzenesulfonamide | Intermediate for cross-coupling reactions | nih.gov |
| Piperidine-2-carboxamide Derivatives | N,N-diethyl-1-(phenylsulfonyl)piperidine-2-carboxamide | Antibacterial agent | mdpi.com |
| Alkanamide Derivatives | N,N-diethyl-2-(phenylsulfonamido)propanamide | Antibacterial agent | nih.gov |
Development of Novel Synthetic Methodologies Utilizing Sulfonamide Motifs
The unique electronic and steric properties of the sulfonamide motif, as exemplified in this compound, have been instrumental in the development of novel and efficient synthetic methodologies. The ability of the sulfonamide group to act as a directing group, a protecting group, and a reactive handle has been exploited in various modern synthetic transformations.
Directed Ortho-Metalation (DoM): As previously mentioned, the N,N-diethylsulfonamide group is a powerful directing group for ortho-lithiation. nih.govepfl.chnih.govresearchgate.net This methodology, pioneered by Snieckus and others, allows for the regioselective functionalization of the aromatic ring, a transformation that is often challenging to achieve through classical electrophilic aromatic substitution. The reaction proceeds through the formation of a stable six-membered ring intermediate involving the lithium cation, the nitrogen and oxygen atoms of the sulfonamide, and the ortho-proton. This proximity effect significantly enhances the acidity of the ortho-proton, enabling its removal by a strong base like n-butyllithium. The resulting ortho-lithiated species is a versatile nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, esters, and alkyl halides, to introduce new carbon-carbon and carbon-heteroatom bonds.
Transition-Metal Catalyzed Cross-Coupling Reactions: The functionalized this compound derivatives obtained from DoM are excellent substrates for various transition-metal-catalyzed cross-coupling reactions. For instance, an ortho-iodinated derivative can readily participate in Suzuki, Sonogashira, and Heck couplings to form biaryl, aryl-alkyne, and aryl-alkene linkages, respectively. These reactions are fundamental in the construction of complex organic molecules and have been widely applied in the synthesis of pharmaceuticals, natural products, and materials.
C-H Activation/Functionalization: Beyond classical DoM, the sulfonamide group can also direct transition-metal-catalyzed C-H activation and functionalization reactions. nih.govresearchgate.net These reactions offer a more atom-economical and environmentally benign approach to the synthesis of functionalized aromatic compounds by avoiding the need for pre-functionalized starting materials. The sulfonamide group can chelate to the metal catalyst, bringing it in close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization.
Photoredox Catalysis: Recent advancements in synthetic methodology have seen the emergence of photoredox catalysis as a powerful tool for organic synthesis. The sulfonamide motif can also play a role in these transformations. For example, visible-light-mediated photoredox catalysis has been employed for the direct decarboxylative C-N coupling of carboxylic acids with sulfonamides, providing a novel route to N-alkylated sulfonamides. nih.gov
The table below summarizes some of the key synthetic methodologies that utilize the this compound motif.
| Methodology | Description | Key Role of Sulfonamide Motif | Reference |
| Directed Ortho-Metalation (DoM) | Regioselective lithiation of the ortho-position of the benzene ring. | Directing group, stabilizing the lithiated intermediate. | nih.govepfl.chnih.govresearchgate.net |
| Transition-Metal Catalyzed Cross-Coupling | Formation of C-C and C-heteroatom bonds using functionalized derivatives. | Provides a stable scaffold for introducing reactive handles (e.g., halogens). | core.ac.ukthermofisher.com |
| C-H Activation/Functionalization | Direct functionalization of C-H bonds catalyzed by transition metals. | Directing group, facilitating regioselective C-H bond cleavage. | nih.govresearchgate.net |
| Photoredox Catalysis | Visible-light-mediated C-N bond formation. | Nucleophilic partner in decarboxylative coupling reactions. | nih.gov |
Applications in Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. The this compound scaffold is an excellent platform for conducting systematic SAR studies due to its synthetic tractability and the ability to introduce a wide range of substituents at multiple positions. By systematically modifying the structure of this compound derivatives and evaluating their biological effects, researchers can identify the key structural features responsible for a desired pharmacological activity.
Antibacterial Agents: A notable example of the application of this compound in SAR studies is in the development of new antibacterial agents. Several studies have reported the synthesis of series of N,N-diethylamide bearing benzenesulfonamide derivatives and their evaluation against various bacterial strains. mdpi.comnih.gov In these studies, modifications were made to both the amide portion and the phenylsulfonyl moiety of the molecule.
For instance, by varying the amino acid or piperidine (B6355638) ring attached to the sulfonamide, researchers were able to probe the effect of steric and electronic properties on antibacterial potency. Similarly, substitution on the phenyl ring of the benzenesulfonyl group allowed for the investigation of the influence of electron-donating and electron-withdrawing groups on activity. The results of these studies have provided valuable information for the design of more potent and selective antibacterial compounds based on the sulfonamide scaffold.
The table below presents a hypothetical SAR summary based on reported findings for antibacterial this compound derivatives.
| Structural Modification | Observation | Inference |
| Variation of the Amide Moiety | Bulky or conformationally restricted amide groups can lead to increased activity. | Suggests a specific binding pocket for the amide portion in the biological target. |
| Substitution on the Phenyl Ring | Electron-withdrawing groups at the para-position of the phenyl ring can enhance activity. | Indicates that electronic effects play a role in the mechanism of action. |
| Introduction of Heterocyclic Rings | Incorporation of certain heterocyclic rings can improve antibacterial potency and spectrum. | May enhance binding affinity or improve pharmacokinetic properties. |
Anticancer and Antiviral Agents: The sulfonamide moiety is a well-established pharmacophore in a variety of therapeutic areas, including oncology and virology. mdpi.comnih.gov The this compound scaffold can be readily adapted for the synthesis of novel anticancer and antiviral agents. By applying the synthetic methodologies described in the previous sections, diverse libraries of compounds can be generated and screened for their activity against specific cancer cell lines or viruses. Subsequent SAR studies can then be performed to optimize the lead compounds and develop potent and selective therapeutic candidates. For example, sulfonamide derivatives have been investigated as inhibitors of various enzymes, such as kinases and proteases, which are important targets in cancer and viral diseases. nih.govnih.gov
Future Research Directions and Unexplored Avenues
Development of Green and Sustainable Synthetic Routes
The chemical industry's growing commitment to environmental stewardship has spurred research into greener and more sustainable methods for synthesizing important chemical compounds, including sulfonamides. Traditional synthetic routes often involve harsh reagents and generate significant waste. Future research is focused on developing eco-friendly alternatives.
Recent advancements have highlighted several promising green synthetic strategies applicable to sulfonamides:
Use of Deep Eutectic Solvents (DESs) : A sustainable protocol has been developed for synthesizing various sulfonamides from amines and sulfonyl chlorides using choline (B1196258) chloride (ChCl)-based deep eutectic solvents. nih.gov These reactions can achieve high yields (up to 97%) at room temperature under aerobic conditions. nih.gov The environmental friendliness of this method is supported by quantitative metrics like the E-factor and EcoScale. nih.gov
Ultrasound and Microwave-Assisted Synthesis : Eco-friendly methods utilizing ultrasound or microwave assistance have been optimized for producing sulfonamide derivatives. nih.gov These techniques often use water as a "green" solvent, reducing the reliance on volatile organic compounds. nih.gov
Catalytic and Mechanochemical Methods : New strategies for constructing the crucial S-N bond in sulfonamides involve catalytic oxidation. thieme-connect.com Additionally, mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, presents another avenue for sustainable production. thieme-connect.com
Solid-State Synthesis : A green solid-state method has been used to synthesize nano-sized metal complexes of benzenesulfonamide (B165840) derivatives, demonstrating the potential for solvent-free approaches. researchgate.net
Table 1: Comparison of Green Synthesis Methods for Sulfonamides
| Method | Key Features | Advantages | Reference |
|---|---|---|---|
| Deep Eutectic Solvents (DESs) | Use of reusable choline chloride-based solvents. | High yields, ambient temperature, aerobic conditions, improved eco-friendliness. | nih.gov |
| Ultrasound/Microwave Assistance | Energy-input methods to accelerate reactions. | Faster reaction times, use of water as a solvent, high efficiency. | nih.gov |
| Catalytic Oxidation | Employs catalysts to facilitate S-N bond formation. | Avoids stoichiometric and often harsh reagents, potential for high efficiency. | thieme-connect.com |
| Mechanochemical Synthesis | Solvent-free or low-solvent solid-state reaction. | Reduced solvent waste, potential for novel reactivity. | thieme-connect.com |
Advanced Computational Approaches for Rational Design
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For benzenesulfonamide derivatives, these approaches enable the rational design of new molecules with specific, enhanced properties.
Future research will increasingly rely on these advanced computational methods:
Quantitative Structure-Activity Relationship (QSAR) : QSAR studies are widely used to predict the biological activity of molecules based on their chemical structure. nih.gov For benzenesulfonamide derivatives, QSAR has been employed to estimate inhibition constants against various human carbonic anhydrase (hCA) isoforms, which are important targets in cancer therapy. nih.govresearchgate.net This allows for the virtual screening and prioritization of candidates before undertaking costly and time-consuming synthesis.
Molecular Docking and Modeling : Molecular docking simulations are used to predict the binding orientation and affinity of a molecule to a protein target. rsc.orgsemanticscholar.org This method has been instrumental in designing new benzenesulfonamide-based inhibitors of carbonic anhydrase IX (CA IX), a tumor-associated enzyme. rsc.orgsemanticscholar.org These studies provide insights into the specific molecular interactions that drive inhibitory activity and selectivity. researchgate.net
Pharmacophore-Based Design : This approach involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A rational pharmacophore fusion strategy has been used to design dual-action antimicrobial agents based on a benzenesulfonamide scaffold. researchgate.net
Predictive ADMET Studies : The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug development. Computational models can assess the pharmacokinetic profiles of new benzenesulfonamide derivatives, helping to identify candidates with favorable drug-like properties early in the design process. semanticscholar.org
Table 2: Application of Computational Methods in Benzenesulfonamide Research
| Computational Method | Application | Outcome | Reference |
|---|---|---|---|
| QSAR | Predicting inhibition constants (KIs) against carbonic anhydrase isoforms. | Identification of derivatives with high predicted selectivity and potency. | nih.govresearchgate.net |
| Molecular Docking | Simulating binding interactions with target proteins (e.g., CA IX). | Understanding structure-activity relationships and guiding the design of potent inhibitors. | rsc.orgsemanticscholar.org |
| Pharmacophore Fusion | Designing hybrid molecules with multiple mechanisms of action. | Creation of novel antimicrobial agents with potentially enhanced potency. | researchgate.net |
| ADMET Prediction | Evaluating the pharmacokinetic properties of designed compounds. | Early identification of candidates with promising drug-like characteristics. | semanticscholar.org |
Exploration of Novel Reactivity Patterns and Transformations
Expanding the synthetic toolkit for sulfonamides is crucial for accessing novel chemical structures and functionalities. Research into new reactions and transformations of the sulfonamide group itself, or its precursors, can lead to the discovery of molecules with unique properties.
Unexplored avenues in this area include:
Cascade Reactions for Macrocycles : Dr. Will Unsworth and his team have developed new synthetic routes to macrocyclic sulfonamides using cascade reactions. york.ac.uk These processes combine multiple reaction steps into a single operation, which is more efficient and can avoid the isolation of potentially unstable intermediates. york.ac.uk This approach opens the door to previously inaccessible families of molecules for biological screening. york.ac.uk
Radical-Mediated Synthesis : A novel strategy involves the in situ generation of sulfamoyl radicals. acs.org This method allows for the modular, one-step synthesis of a wide range of sulfonamides under mild conditions from readily available starting materials, and has been successfully applied to the late-stage modification of drug molecules. acs.org
Transformation into Aza-Analogues : The oxygen atoms of the sulfonamide group can be replaced by imidic nitrogen atoms to form related structures like sulfonimidamides and sulfondiimidamides. acs.org While sulfonamides are common in medicinal chemistry, these aza-variants are far less explored due to synthetic challenges. acs.org Recently, a modular two-step route to sulfondiimidamides has been developed, making these intriguing analogues more accessible for study. acs.org Another convenient one-pot method transforms sulfonamides directly into sulfonimidamides. rsc.org
N-Heterocyclic Carbene (NHC) Catalysis : Organocatalysis using N-heterocyclic carbenes (NHCs) has been shown to mediate the transformation of sulfonyl fluorides with amines under mild conditions, providing a robust platform for synthesizing diverse sulfonamides. thieme-connect.com In a different application, NHC catalysis was used for the atroposelective synthesis of C–O axially chiral molecules starting from imines derived from sulfonamides. acs.org
These novel transformations significantly broaden the chemical space accessible from benzenesulfonamide scaffolds, paving the way for the discovery of new materials and therapeutic agents.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N,N-Diethylbenzenesulfonamide and its derivatives?
- Methodology : A common approach involves reacting benzenesulfonyl chloride with diethylamine in a polar aprotic solvent (e.g., dichloromethane) under controlled pH (8–9) to prevent over-acylation. For derivatives like 4-acetyl-N,N-diethylbenzenesulfonamide, acetylation is achieved using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis purification typically employs recrystallization from ethanol or column chromatography .
- Key Data :
| Derivative | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|
| 4-Acetyl-N,N-diethyl derivative | 83 | 96–98 | |
| Pyrazole-linked derivative | 73 | 187–189 |
Q. How can researchers confirm the structural integrity of synthesized this compound derivatives?
- Analytical Techniques :
- FT-IR : Look for sulfonamide S=O stretches at 1330–1160 cm⁻¹ and C-N vibrations at 1250 cm⁻¹. Enaminone intermediates show C=O stretches at ~1645 cm⁻¹ .
- ¹H-NMR : Diethyl groups appear as triplets (δ 1.01–1.03 ppm) and quartets (δ 3.15–3.38 ppm). Olefinic protons in enaminones display doublets at δ 5.79–7.72 ppm (J = 12.25 Hz) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 321 for pyrazole derivatives) and fragmentation patterns validate molecular weight .
Q. What factors influence the solubility and stability of this compound in experimental conditions?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO). Alkali insolubility is attributed to the absence of acidic N-H protons .
- Stability : Decomposes under heat (>150°C) or strong oxidizers, releasing toxic gases (e.g., SOₓ, NOₓ). Storage in airtight containers at 4°C is recommended .
Advanced Research Questions
Q. How can this compound serve as a precursor for heterocyclic compounds in drug discovery?
- Methodology : The enaminone intermediate (e.g., 4-(3-(dimethylamino)acryloyl)-N,N-diethylbenzenesulfonamide) reacts with nucleophiles like hydrazine or thiourea to form pyrazole, pyrimidine, or triazole derivatives. For example:
- Pyrazole Synthesis : Refluxing enaminone with hydrazine hydrate in ethanol/acetic acid yields 4-(1-acetyl-1H-pyrazol-3-yl) derivatives (65–73% yield) .
- Mechanistic Insight : The reaction proceeds via nucleophilic attack on the α,β-unsaturated carbonyl system, followed by cyclization and elimination of dimethylamine .
Q. What computational approaches are used to predict the pharmacological activity of this compound derivatives?
- In Silico Strategies :
- Molecular Docking : Models interactions with target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity).
- QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups at the 4-position) with bioactivity .
Q. How should researchers address contradictory data in spectral analysis of sulfonamide derivatives?
- Troubleshooting :
- ¹³C-NMR Discrepancies : Confirm assignments using DEPT-135 to distinguish CH₂/CH₃ groups (e.g., diethyl CH₂ at δ 40–42 ppm) .
- Mass Spec Fragmentation : Compare experimental m/z with theoretical values (e.g., m/z 483 for pyridazine derivatives) and rule out matrix interference .
- Validation : Cross-check with X-ray crystallography (e.g., antiparallel molecular packing observed in sulfonamide analogs) .
Data Contradictions and Gaps
Q. Why are toxicological and ecotoxicological data limited for this compound?
- Current Gaps : Most MSDS documents lack acute toxicity profiles (e.g., LD₅₀, EC₅₀) .
- Mitigation : Researchers should conduct:
- Ames Tests : Assess mutagenicity using Salmonella strains TA98/TA100.
- Daphnia magna Assays : Evaluate EC₅₀ for aquatic toxicity .
Methodological Recommendations
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
